2-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
The compound 2-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione features a hybrid structure combining a tetrahydroisoindole-dione core with a 2-phenylthiazole-4-carbonyl-substituted azetidine ring.
Properties
IUPAC Name |
2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-19-15-8-4-5-9-16(15)20(26)24(19)14-10-23(11-14)21(27)17-12-28-18(22-17)13-6-2-1-3-7-13/h1-7,12,14-16H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJGOIYZHXTWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including a thiazole ring and an isoindole moiety. The synthesis typically involves multi-step organic reactions starting from 2-phenylthiazole-4-carbonyl chloride and azetidine derivatives. The synthesis process can be summarized as follows:
- Preparation of 2-phenylthiazole-4-carbonyl chloride .
- Reaction with azetidine to form the azetidinyl derivative.
- Formation of the isoindole structure through cyclization reactions.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazoles, including the target compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2e | Candida parapsilosis | 1.23 |
| 2d | Candida albicans | Not specified |
These findings indicate that modifications in the phenyl moiety can enhance biological activity through increased lipophilicity and electronegativity in substituents .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. For example, it may inhibit the enzyme CYP51 involved in ergosterol biosynthesis in fungi, similar to azole antifungals. The inhibition rates observed were significant:
- Compound 2d : Inhibited ergosterol synthesis by approximately 86% at 24 hours.
- Compound 2e : Inhibited ergosterol synthesis by approximately 88% at 24 hours.
This inhibition suggests a comparable mechanism to established antifungal agents .
Case Studies
Several studies have evaluated the biological activity of thiazole derivatives related to the target compound:
- Antifungal Activity Study :
- Molecular Docking Studies :
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing the compound, considering regioselectivity and yield?
- Methodology :
- Reflux-based cyclization : Use acetic acid as a solvent with sodium acetate to catalyze coupling between azetidine and thiazole moieties, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .
- Azetidine functionalization : Employ carbodiimide-mediated coupling to attach the 2-phenylthiazole-4-carbonyl group to the azetidine ring .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.1:1 molar excess of 3-formyl derivatives) to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure and stereochemistry?
- Techniques :
- X-ray crystallography : Resolve stereochemistry of the tetrahydroisoindole-dione core and azetidine substituents .
- Multinuclear NMR : Use -, -, and -NMR (if fluorinated analogs exist) to verify connectivity and electronic environments .
- IR spectroscopy : Identify carbonyl stretching frequencies (e.g., 1700–1750 cm for dione groups) .
- Cross-validation : Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook for reference spectra) .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the compound’s reactivity and guide experimental design?
- Approach :
- Reactivity modeling : Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites on the thiazole and isoindole-dione moieties .
- Transition state analysis : Simulate reaction pathways for azetidine ring-opening or dione hydrolysis to prioritize stable derivatives .
- Solvent effects : Apply COSMO-RS models to predict solubility and reaction efficiency in polar aprotic solvents .
Q. What strategies address contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular toxicity)?
- Methodological solutions :
- Dose-response normalization : Standardize activity metrics (e.g., IC) across assays using Hill equation fitting .
- Assay controls : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .
- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .
Q. How does the compound’s environmental stability and transformation pathways impact its use in pharmacological studies?
- Experimental design :
- Degradation studies : Expose the compound to UV light, varying pH, and microbial cultures to simulate environmental conditions; analyze products via LC-MS/MS .
- QSAR modeling : Correlate structural features (e.g., electron-withdrawing groups on phenyl rings) with persistence in aqueous media .
- Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
